![molecular formula C13H18O3 B14315831 Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-48-2](/img/structure/B14315831.png)
Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate typically involves the reaction of an alkyne with an alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne and alkene are combined in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(5-methylhept-6-en-1-yl)oxy]but-2-ynoate
- Ethyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
- Propyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
Uniqueness
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is unique due to its specific structural features, including the presence of both alkyne and alkene groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
106111-48-2 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 4-(5-methylidenehept-6-enoxy)but-2-ynoate |
InChI |
InChI=1S/C13H18O3/c1-4-12(2)8-5-6-10-16-11-7-9-13(14)15-3/h4H,1-2,5-6,8,10-11H2,3H3 |
InChI-Schlüssel |
PJPADEOLUGAGKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CCOCCCCC(=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

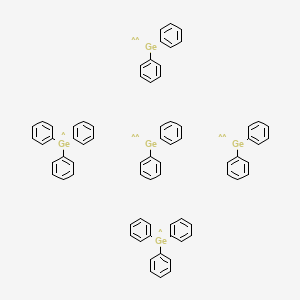
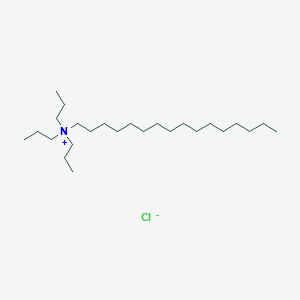

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
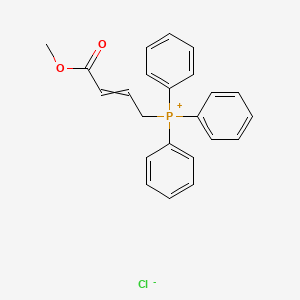
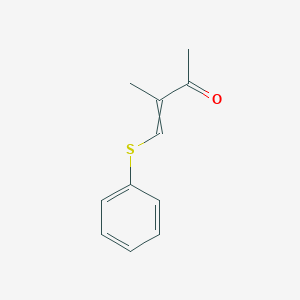
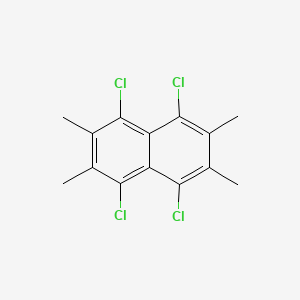
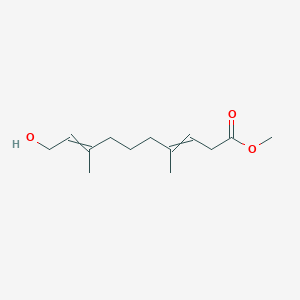

![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
